5-Chloro-7-(2-methylphenyl)quinolin-8-ol
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Overview
Description
5-Chloro-7-(o-tolyl)quinolin-8-ol: is a chemical compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-7-(o-tolyl)quinolin-8-ol typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-chloro-8-hydroxyquinoline and o-toluidine.
Reaction Conditions: The reaction is usually carried out under reflux conditions in the presence of a suitable solvent, such as ethanol or acetic acid.
Catalysts: Catalysts like palladium on carbon (Pd/C) or copper(I) iodide (CuI) may be used to facilitate the reaction.
Purification: The final product is purified using techniques like recrystallization or column chromatography to obtain pure 5-Chloro-7-(o-tolyl)quinolin-8-ol.
Industrial Production Methods: In an industrial setting, the production of 5-Chloro-7-(o-tolyl)quinolin-8-ol may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and minimize impurities. Advanced purification techniques, such as high-performance liquid chromatography (HPLC), are employed to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 5-Chloro-7-(o-tolyl)quinolin-8-ol can undergo oxidation reactions to form quinoline N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can participate in substitution reactions, where the chlorine or hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents such as alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products Formed:
Oxidation: Quinoline N-oxides.
Reduction: Amine derivatives.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
Chemistry: 5-Chloro-7-(o-tolyl)quinolin-8-ol is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound is studied for its potential antimicrobial and anticancer properties. It has shown promise in inhibiting the growth of certain bacterial and fungal strains.
Medicine: The compound is being investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases, such as cancer and infectious diseases.
Industry: In the industrial sector, 5-Chloro-7-(o-tolyl)quinolin-8-ol is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, dyes, and polymers.
Mechanism of Action
The mechanism of action of 5-Chloro-7-(o-tolyl)quinolin-8-ol involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, inhibiting their activity. For example, it may inhibit the activity of DNA gyrase, an enzyme essential for bacterial DNA replication, leading to the death of bacterial cells. Additionally, the compound’s ability to chelate metal ions, such as copper and zinc, may contribute to its biological activity by disrupting metal-dependent processes in cells.
Comparison with Similar Compounds
5-Chloro-7-iodoquinolin-8-ol: Known for its antibacterial and antifungal properties.
5,7-Dichloro-8-quinolinol: Used as an antimicrobial agent.
Clioquinol (5-Chloro-8-hydroxy-7-iodoquinoline): Used in the treatment of skin infections and as a chelator for metal ions.
Uniqueness: 5-Chloro-7-(o-tolyl)quinolin-8-ol stands out due to its unique substitution pattern, which imparts distinct chemical and biological properties. Its o-tolyl group enhances its lipophilicity, potentially improving its ability to penetrate cell membranes and interact with intracellular targets.
Properties
CAS No. |
648896-39-3 |
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Molecular Formula |
C16H12ClNO |
Molecular Weight |
269.72 g/mol |
IUPAC Name |
5-chloro-7-(2-methylphenyl)quinolin-8-ol |
InChI |
InChI=1S/C16H12ClNO/c1-10-5-2-3-6-11(10)13-9-14(17)12-7-4-8-18-15(12)16(13)19/h2-9,19H,1H3 |
InChI Key |
TWHZEMUOALRLCB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C2=CC(=C3C=CC=NC3=C2O)Cl |
Origin of Product |
United States |
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